

## Application Note: High-Throughput Screening of Kinase Activity Using Luxeptinib

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in diagnostic procedures.

#### Introduction

**Luxeptinib** (formerly CG-806) is a potent, orally active, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] As a dual inhibitor, it targets key signaling pathways implicated in the proliferation and survival of various B-cell malignancies and acute myeloid leukemia (AML).[1][4][5] **Luxeptinib** exhibits a broad kinase inhibition profile, targeting clusters of related kinases while sparing others known to be associated with clinical toxicities.[3][4][5] This application note provides a protocol for high-throughput screening (HTS) of kinase activity to identify and characterize inhibitors like **Luxeptinib**.

Luxeptinib's mechanism involves reversible binding to the ATP-binding pocket of its target kinases, proving effective against both wild-type and clinically relevant mutant forms, such as the C481S mutation in BTK and internal tandem duplication (ITD) in FLT3.[1][4] Its ability to inhibit multiple nodes in oncogenic signaling pathways, including the B-cell receptor (BCR) and FLT3 signaling pathways, makes it a promising therapeutic candidate.[1][6] High-throughput screening assays are essential for discovering such multi-kinase inhibitors and understanding their selectivity and potency.[7][8]

### **Principle of the Assay**



This protocol describes a generic, luminescence-based high-throughput kinase assay that quantifies the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay (Promega) is a suitable example of such a system. The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which the kinase transfers phosphate from ATP to a substrate, generating ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity. The inhibition of kinase activity by a compound like **Luxeptinib** results in a decrease in ADP formation and, consequently, a lower luminescent signal.[9] This method is robust, highly sensitive, and amenable to HTS formats.[10]

**Materials and Reagents** 

Reagent	Supplier	Catalog No.
Luxeptinib	MedChemExpress	HY-111551
Recombinant Kinase (e.g., BTK, FLT3)	Varies	Varies
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)	Varies	Varies
ATP	Sigma-Aldrich	A7699
ADP-Glo™ Kinase Assay Kit	Promega	V9101
White, opaque 384-well assay plates	Corning	3572
DMSO, anhydrous	Sigma-Aldrich	276855
Multichannel pipettes	Varies	Varies
Plate reader with luminescence detection	Varies	Varies

# Experimental Protocols Reagent Preparation



- Luxeptinib Stock Solution: Prepare a 10 mM stock solution of Luxeptinib in anhydrous DMSO.
- Kinase Buffer: Prepare the kinase reaction buffer as recommended by the kinase manufacturer. A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM EGTA, and 0.01% Brij-35.
- ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the final desired concentration. The optimal ATP concentration should be at or near the Km value for the specific kinase being tested.
- Kinase Solution: Dilute the recombinant kinase enzyme in kinase buffer to a concentration that will produce a linear reaction rate for the duration of the assay.
- Substrate Solution: Prepare the kinase substrate in the kinase buffer at a concentration twice the final desired concentration.

#### **High-Throughput Screening Protocol**

- Compound Plating:
  - Create a serial dilution of the Luxeptinib stock solution in DMSO.
  - Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g., 50 nL) of the diluted **Luxeptinib** and control compounds (positive and negative controls) to the wells of a 384-well assay plate.
- Kinase Reaction:
  - $\circ$  Add 5  $\mu L$  of the diluted kinase solution to each well containing the test compounds and controls.
  - Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
  - Initiate the kinase reaction by adding 5 μL of a 2X ATP/substrate solution to each well.



Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
 The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

#### ADP Detection:

- Following the kinase reaction incubation, add 5 μL of ADP-Glo™ Reagent to each well.
- Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
- Add 10 μL of Kinase Detection Reagent to each well.
- Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition:
  - Measure the luminescence of each well using a plate reader.

## **Data Analysis and Interpretation**

- Data Normalization:
  - The raw luminescence data is normalized using the following controls:
    - High Control (0% Inhibition): Kinase reaction with DMSO (no inhibitor).
    - Low Control (100% Inhibition): Kinase reaction without enzyme or with a potent, broadspectrum kinase inhibitor.
  - Percent inhibition is calculated as follows: % Inhibition = 100 \* (1 (Signal\_Compound Signal\_Low) / (Signal\_High Signal\_Low))
- IC<sub>50</sub> Determination:
  - Plot the percent inhibition against the logarithm of the **Luxeptinib** concentration.



• Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.

## **Quantitative Data Summary**

The following tables summarize the known kinase targets of **Luxeptinib** and their reported inhibitory concentrations.

Table 1: Inhibitory Activity of Luxeptinib Against Key Kinase Targets

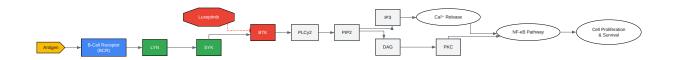
Kinase Target	IC50 (nM)	Assay Type	Reference
FLT3 (Wild-Type)	<1	Enzymatic	[4]
FLT3-ITD	<1	Enzymatic	[4]
BTK (Wild-Type)	<1	Enzymatic	[1]
BTK-C481S	<1	Enzymatic	[1]
SYK	59	Enzymatic	[6]
LYN	<1	Enzymatic	[1]
SRC	<1	Enzymatic	[1]
LCK	<1	Enzymatic	[1]
ITK	<1	Enzymatic	[1]
BLK	<1	Enzymatic	[1]

Table 2: Cellular Activity of Luxeptinib

Cell Line	Cell Type	IC <sub>50</sub> (nM)	Reference
MEC-1	CLL	32	[2]
MV4-11	AML (FLT3-ITD)	<5	[11]

#### **Visualizations**

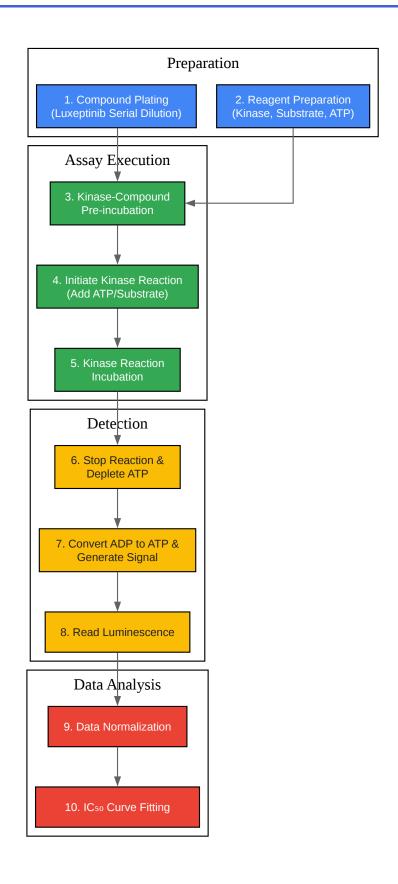




Click to download full resolution via product page

Caption: B-Cell Receptor signaling pathway with **Luxeptinib** inhibition of BTK.





Click to download full resolution via product page

Caption: High-throughput screening workflow for kinase inhibitor profiling.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Luxeptinib for B-cell Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Luxeptinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.com [promega.com]
- 10. Kinase Activity Assay Kits [discoverx.com]
- 11. Luxeptinib (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: High-Throughput Screening of Kinase Activity Using Luxeptinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3323188#high-throughput-screening-with-luxeptinib-for-kinase-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com